5-[N-(3-methylbutyl)carbamoyl]-indole
Description
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)5-7-16-14(17)12-3-4-13-11(9-12)6-8-15-13/h3-4,6,8-10,15H,5,7H2,1-2H3,(H,16,17) |
InChI Key |
CBWKUPHDZCXAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Indole derivatives, including 5-[N-(3-methylbutyl)carbamoyl]-indole, have been extensively studied for their pharmacological activities. The indole scaffold is recognized for its ability to interact with various biological targets, leading to several therapeutic effects:
- Antiviral Activity : Compounds derived from indole structures have shown potential as inhibitors of viral proteases, particularly in treating infections caused by RNA viruses such as coronaviruses and rhinoviruses. Research indicates that indole derivatives can inhibit the 3C and 3CL proteases, which are crucial for viral replication .
- Antimicrobial Activity : Indole derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have demonstrated that compounds similar to 5-[N-(3-methylbutyl)carbamoyl]-indole possess antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents .
- Antitumor Activity : The indole framework has been associated with anticancer properties. Various indole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain indole-based compounds have shown effectiveness against gastric cancer cells .
Synthesis and Chemical Modifications
The synthesis of 5-[N-(3-methylbutyl)carbamoyl]-indole can be achieved through various organic chemistry techniques. The introduction of different substituents onto the indole ring can significantly alter its biological activity:
- Substitution Patterns : The position of substitution on the indole ring (e.g., at C-3 or N-position) influences the compound's reactivity and interaction with biological targets. For example, modifications at the C-3 position have been shown to enhance antimicrobial activity .
- Metal Complexes : Recent studies have explored the formation of metal complexes with indole derivatives, which can enhance their biological activity through improved solubility and bioavailability .
Case Studies and Experimental Findings
Several studies have documented the efficacy of indole derivatives in various biological assays:
- Antiviral Efficacy : In vitro studies demonstrated that specific indole derivatives could inhibit viral replication in cell cultures infected with rhinovirus and other RNA viruses. These findings suggest a promising avenue for developing antiviral therapies based on indole structures .
- Antimicrobial Testing : A comprehensive screening of synthesized indole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus. For instance, one derivative showed an MIC value of less than 6.25 μg/ml against Candida albicans and other fungi .
Comparison with Similar Compounds
Comparative Analysis with Similar Indole Carboxamides
Structural and Substituent Variations
Key structural differences among indole carboxamides arise from:
- Substituent Position: The target compound is substituted at the 5-position, whereas analogs in and are substituted at the 2- or 3-position. Positional isomerism affects electronic distribution and steric interactions.
- Amide Side Chain : The 3-methylbutyl group in the target compound contrasts with aryl substituents (e.g., benzoylphenyl, chlorophenyl) in . Alkyl chains generally increase lipophilicity (higher logP), while aryl groups enhance π-π stacking and rigidity .
Table 1: Substituent and Positional Comparison
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
Aryl-substituted carboxamides in exhibit high melting points (233–250°C), attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding). In contrast, the target compound’s 3-methylbutyl group likely reduces crystallinity, resulting in a lower melting point (hypothetical range: 180–200°C). Increased alkyl chain length also enhances solubility in nonpolar solvents .
Spectroscopic Data
- NMR Spectroscopy :
- The NHCO proton in compounds resonates at δ 12.1–12.33 ppm. For the target compound, this signal may shift upfield (δ 11.8–12.0 ppm) due to electron-donating effects of the alkyl group .
- Indole H-1 protons in appear at δ 9.25–9.4 ppm; substitution at the 5-position may alter this signal’s multiplicity .
- IR Spectroscopy :
Table 3: Spectral Comparison
| Compound | $ ^1H $-NMR (NHCO, ppm) | IR (C=O, cm⁻¹) | MS ([M+H]+) |
|---|---|---|---|
| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 12.33 | 1666.50 | 359.11903 |
| Target Compound (hypothetical) | 11.95* | 1665–1670* | ~290–300* |
*Predicted based on structural analogs.
Preparation Methods
Carbamoylation of 5-Aminoindole Derivatives
In this approach, 5-aminoindole reacts with 3-methylbutyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction. The reaction proceeds via nucleophilic attack of the indole’s amine group on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage. Typical reaction conditions involve stirring at 0–25°C for 4–12 hours, yielding the target compound in 65–78% efficiency.
Key optimization parameters :
-Sigmatropic Rearrangement of N-Oxyenamines
A scalable two-step protocol developed by Pérez et al. (2020) enables the synthesis of NH-free 3-carbamoylindoles from nitroarenes and terminal alkynes. For 5-[N-(3-methylbutyl)carbamoyl]-indole, nitrobenzene is first reduced to N-phenylhydroxylamine using hydrazine and Rh/C. Subsequent reaction with a propiolamide derivative bearing the 3-methylbutyl group (e.g., N-(3-methylbutyl)propiolamide) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) generates an N-oxyenamine intermediate, which undergoes-sigmatropic rearrangement to form the indole core.
Mechanistic insights :
-
N-Oxyenamine formation : DABCO catalyzes the conjugate addition of N-phenylhydroxylamine to the terminal alkyne, producing a propargyl vinyl ether intermediate.
-
Rearrangement and cyclization : Thermal or acid-promoted sigmatropic shift yields the indole skeleton, with the carbamoyl group introduced at C-3. Subsequent isomerization or functional group interconversion positions the substituent at C-5.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies reveal that DABCO outperforms DMAP (4-dimethylaminopyridine) in mediating the alkyne-hydroxylamine addition, achieving yields up to 86% under optimized conditions (Table 1). Lowering the reaction temperature to −25°C minimizes side product formation, such as divinyl ethers (DVE), which arise from over-addition of the alkyne.
Table 1: Optimization of DABCO-Catalyzed Indole Synthesis
| Entry | DABCO Loading | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 10 mol% | RT | 1 h | 68 |
| 2 | 10 mol% | 0°C to RT | 1 h | 83 |
| 5 | 5 mol% | −25°C to RT | 2 h | 86 |
Scalability and Industrial Relevance
The two-step manifold exhibits excellent scalability, with gram-scale syntheses reported in 80–90% overall yield. Critical considerations for industrial adoption include:
-
Cost-effective catalysts : DABCO is commercially available and recyclable, reducing production costs.
-
Solvent recovery : DCM and DMF can be distilled and reused, aligning with green chemistry principles.
Analytical and Purification Techniques
Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Final purification employs flash column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is verified by high-performance liquid chromatography (HPLC) , with retention times typically between 8–10 minutes under reverse-phase conditions.
Challenges and Alternative Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
